(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is a synthetic organic compound that features a brominated furan ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL typically involves the bromination of a furan derivative followed by the introduction of the amino alcohol group. A common synthetic route might include:
Bromination: Starting with a furan derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amino Alcohol Introduction: The brominated furan can then undergo a nucleophilic substitution reaction with an appropriate amino alcohol precursor under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated furan ring can be reduced to form a non-brominated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of non-brominated furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The brominated furan ring could play a role in binding to the target, while the amino alcohol group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-furyl)propan-1-OL: Similar structure but without the bromine atom.
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its non-brominated or differently substituted analogs.
Properties
Molecular Formula |
C7H10BrNO2 |
---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m0/s1 |
InChI Key |
GTLGXLREIQUXBH-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@H](CCO)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CCO)N |
Origin of Product |
United States |
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